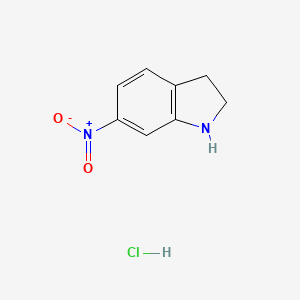
6-Nitroindoline hydrochloride
Vue d'ensemble
Description
6-Nitroindoline is a reagent used in chemical synthesis . It has been used in the synthesis of 5-HT1 receptor agonists, 5-HT2C/2B receptor antagonists, serine protease inhibitors, and vanilloid receptor ligands . It is an orange crystalline powder or red crystals .
Synthesis Analysis
6-Nitroindoline can be synthesized using triethylamine and acetyl chloride in tetrahydrofuran at 0 - 20℃ for 0.5 h . Another method involves the dissolution of indoline in concentrated sulfuric acid, followed by the addition of a mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining the internal temperature at 10 C or lower .Molecular Structure Analysis
The molecular formula of 6-Nitroindoline is C8H8N2O2 . The InChI code is 1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 . The molecular weight is 164.16 g/mol .Physical and Chemical Properties Analysis
6-Nitroindoline is a reddish-yellow to deep yellow-red crystal or powder . The storage temperature is recommended to be at refrigerator levels .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 6-Nitroindoline hydrochloride, as a substructure in biologically active natural products, has been synthesized with high enantiomeric excess from L-phenylalanine. This process is significant for industrial application due to its convenient conditions and low cost (Liu, Qian, & Chen, 2010).
- The compound is also involved in the synthesis of water-soluble nitroxides and pronitroxides, aiding in the development of UV-VIS probes for detecting free radicals (Reid & Bottle, 1998).
Biological Applications
- 6-Nitroindoline derivatives have been utilized in electron paramagnetic resonance (EPR) studies, particularly for oximetry in viable systems. These derivatives are valuable in studying intracellular oxygen, pH, and cellular redox metabolism (Shen et al., 2002).
- In medicinal chemistry, 6-nitroindoline derivatives have been investigated for their potential as cytotoxic agents in cancer research. Their structure is closely related to known AT-specific alkylating agents (Milbank et al., 1999).
Photophysics and Material Science
- 6-Nitroindoline compounds have been essential in developing fast-switching optical filters using their photochromic properties, with applications in fields like welding (Pościk & Wandelt, 2009).
- They are also used in the photolysis of peptides with applications in materials engineering, particularly for microstructure fabrication (Hatch et al., 2016).
Safety and Hazards
6-Nitroindoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
Mécanisme D'action
Target of Action
The primary targets of 6-Nitroindoline are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is believed to interact with its targets, inhibiting the production of nitric oxide . This interaction and the resulting changes can have significant effects on various biological processes.
Biochemical Pathways
Nitric oxide plays a crucial role in various physiological processes, including neurotransmission, immune response, and regulation of cell death .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier These properties suggest that 6-Nitroindoline may have good bioavailability
Result of Action
The molecular and cellular effects of 6-Nitroindoline’s action are largely dependent on its inhibition of nitric oxide production. By inhibiting nitric oxide synthase enzymes, 6-Nitroindoline may affect a variety of cellular processes, including cell signaling, immune response, and regulation of cell death .
Propriétés
IUPAC Name |
6-nitro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-10(12)7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNYJDQZRSLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696292 | |
| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187929-53-8 | |
| Record name | 1H-Indole, 2,3-dihydro-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



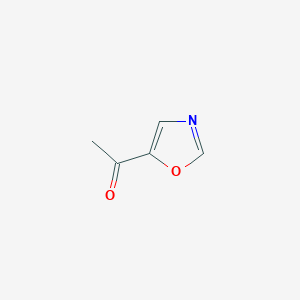

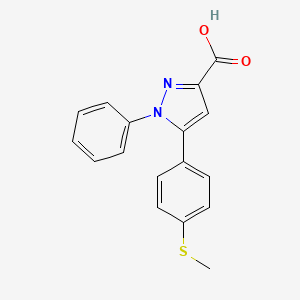


![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)

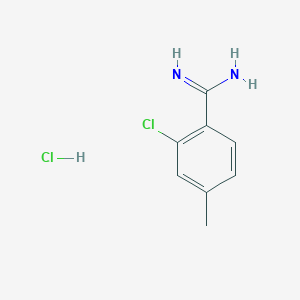
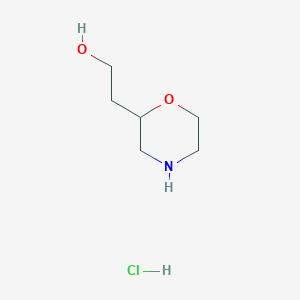



![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)
